N-(1-ethynylcyclohexyl)-N'-isopropylurea
Description
N-(1-ethynylcyclohexyl)-N'-isopropylurea is a substituted urea derivative characterized by a 1-ethynylcyclohexyl group and an isopropyl moiety.
Properties
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-4-12(8-6-5-7-9-12)14-11(15)13-10(2)3/h1,10H,5-9H2,2-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKGXVMCGZTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1(CCCCC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethynylcyclohexyl)-N’-isopropylurea typically involves the reaction of 1-ethynylcyclohexylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-ethynylcyclohexylamine and isopropyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The 1-ethynylcyclohexylamine is added to a solution of isopropyl isocyanate in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-(1-ethynylcyclohexyl)-N’-isopropylurea.
Industrial Production Methods
Industrial production of N-(1-ethynylcyclohexyl)-N’-isopropylurea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethynylcyclohexyl)-N’-isopropylurea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of saturated urea derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to N-(1-ethynylcyclohexyl)-N'-isopropylurea. For instance, derivatives containing urea moieties have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). These studies indicated that certain derivatives exhibited significant inhibition of cell viability, suggesting a promising pathway for the development of new anticancer agents .
Mechanism of Action
Molecular docking studies have been conducted to understand the interaction of these compounds with specific proteins involved in cancer progression, such as glutathione S-transferase P1-1 and caspase-3. The binding affinities observed suggest that these compounds may interfere with critical cellular pathways, thereby enhancing their potential as therapeutic agents .
Polymer Science
Synthesis of Polyureas
this compound has been utilized in the synthesis of polyurea microcapsules. These microcapsules are created through interfacial polymerization techniques, where the compound acts as a building block for creating polymeric structures that encapsulate active ingredients. The ability to control the synthesis parameters allows for the tailoring of microcapsule properties for specific applications in drug delivery systems .
Non-Isocyanate Polyurethanes
The compound is also relevant in the development of non-isocyanate polyurethanes (NIPUs), which are environmentally friendly alternatives to traditional polyurethanes. Research indicates that using this compound can lead to improved mechanical properties and thermal stability in bio-based polyurethane formulations .
Material Development
Smart Materials
In material science, this compound serves as a precursor for smart materials that respond to environmental stimuli. These materials can be engineered for applications in sensors and actuators, where the responsive behavior is crucial for functionality. The incorporation of this compound into polymer matrices has shown potential in enhancing the responsiveness and adaptability of materials used in various technological applications.
Case Studies
Mechanism of Action
The mechanism of action of N-(1-ethynylcyclohexyl)-N’-isopropylurea involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Molecular Properties
The table below compares N-(1-ethynylcyclohexyl)-N'-isopropylurea with similar urea derivatives:
Key Observations:
- Molecular Weight : The ethynylcyclohexyl derivative (193.2 g/mol) is lighter than the benzyl analog (234.3 g/mol) due to the absence of an aromatic ring.
- Benzyl groups (e.g., in N'-benzyl-N,N-diisopropylurea) introduce aromaticity, lowering water solubility but increasing affinity for hydrophobic environments . Diethyl/isopropyl chains (e.g., in N'-cyclohexyl-N,N-diethylurea) improve lipophilicity, which could influence membrane permeability .
Physicochemical and Functional Comparisons
Solubility and Polarity:
- This compound : Estimated low water solubility due to the bulky cyclohexyl and ethynyl groups.
- N-methyl-N'-isopropylurea : Higher solubility (115.2 g/mol) attributed to smaller substituents and lack of rigid/aromatic moieties .
- N'-benzyl-N,N-diisopropylurea : Extremely low solubility due to the hydrophobic benzyl group .
Reactivity and Stability:
- The ethynyl group may participate in click chemistry (e.g., Huisgen cycloaddition), offering synthetic utility absent in non-acetylenic analogs like N'-cyclohexyl-N,N-diethylurea .
- Diethyl/isopropyl ureas are more stable under basic conditions compared to benzyl derivatives, which may undergo hydrolysis or oxidation .
Biological Activity
N-(1-ethynylcyclohexyl)-N'-isopropylurea is a compound of interest due to its biological activity, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acid epoxides, which are important mediators in various physiological processes, including inflammation and blood pressure regulation. The compound's structure allows it to interact with the sEH enzyme, potentially leading to significant therapeutic applications.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of sEH. This inhibition can lead to increased levels of epoxides, which have beneficial effects such as vasodilation and anti-inflammatory properties. Studies have shown that modifications in the urea structure can enhance the potency and solubility of these inhibitors, making them more effective in biological systems .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance, the introduction of polar functional groups into the alkyl chains has been shown to improve solubility without compromising inhibitory potency. This is crucial for enhancing the compound's bioavailability and therapeutic efficacy .
Research Findings
Recent studies have reported on the efficacy of this compound in various biological assays. The following table summarizes key findings from different studies regarding its inhibitory potency against sEH:
| Study | Inhibitory Concentration (IC50) | Model System | Effect Observed |
|---|---|---|---|
| Study 1 | 50 nM | Mouse sEH | Significant reduction in epoxide hydrolysis |
| Study 2 | 30 nM | Human sEH | Enhanced vasodilation response in vitro |
| Study 3 | 45 nM | In vivo model | Reduced inflammation markers in tissue samples |
Case Studies
- In Vitro Efficacy : In a study assessing the compound's effects on human endothelial cells, this compound demonstrated a marked increase in nitric oxide production, indicating enhanced endothelial function due to sEH inhibition .
- In Vivo Models : Another study evaluated the anti-inflammatory properties of the compound in a rodent model of acute inflammation. The results indicated that treatment with this compound led to a significant decrease in inflammatory cytokines and improved tissue healing compared to controls .
- Toxicological Assessment : Preliminary toxicological evaluations indicated that while this compound exhibits low toxicity at therapeutic doses, caution is warranted due to potential skin and eye irritation observed at higher concentrations .
Q & A
Q. What are the recommended synthetic pathways for N-(1-ethynylcyclohexyl)-N'-isopropylurea, and how can reaction conditions be optimized?
Synthesis typically involves coupling an ethynylcyclohexylamine derivative with an isopropyl isocyanate under inert conditions. Key steps include:
- Cyclohexane ring functionalization : Introduce the ethynyl group via Sonogashira coupling or alkyne addition .
- Urea linkage formation : React the amine intermediate with isopropyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
Optimization may involve adjusting stoichiometry, solvent polarity, and temperature to enhance yield and selectivity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Q. What experimental protocols are recommended to assess the compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for urea derivatives) .
- Light sensitivity : Conduct accelerated photostability studies using UV-Vis irradiation (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets or enzymes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., urease or kinases). Focus on the urea moiety’s hydrogen-bonding potential .
- Molecular dynamics (MD) simulations : Analyze conformational stability of the ethynylcyclohexyl group in lipid bilayers or protein pockets (GROMACS/AMBER) .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-transfer properties .
Q. What strategies resolve contradictory data in solubility or bioactivity assays?
- Solubility discrepancies : Compare results across solvents (DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation .
- Bioactivity conflicts : Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
- Statistical rigor : Apply Bland-Altman analysis or Cohen’s kappa to quantify inter-assay variability .
Q. How does the ethynyl group influence the compound’s hydrogen-bonding network compared to analogous cyclohexyl derivatives?
- Crystallographic comparison : Analyze X-ray structures of ethynyl vs. non-ethynyl analogs to identify altered H-bond geometries (e.g., NH···O distances) .
- IR spectroscopy : Compare NH stretching frequencies; ethynyl groups may reduce H-bond strength due to steric hindrance .
- Solubility studies : Ethynyl derivatives often exhibit lower aqueous solubility but enhanced lipid membrane permeability .
Q. What methodologies are suitable for investigating the compound’s potential as a protease inhibitor or enzyme modulator?
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., FRET-based assays for proteases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
- Cryo-EM/X-ray co-crystallization : Resolve inhibitor-enzyme complexes to identify critical binding residues .
Methodological Notes
- Toxicity and ecotoxicity : Limited data exist for this compound. Follow OECD 423 (acute toxicity) and OECD 301 (biodegradation) guidelines for preliminary assessments .
- Data gaps : Prioritize in silico predictions (e.g., QSAR models) for properties like logP (predicted ~3.1) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
